Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate
Description
Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a benzoyl group bearing 3-chloro and 4-fluoro substituents on the aniline ring. The butyl ester group enhances lipophilicity, making the compound suitable for applications requiring controlled solubility and bioavailability.
Properties
IUPAC Name |
butyl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO3/c1-3-4-12-26-20(25)14(2)23(16-10-11-18(22)17(21)13-16)19(24)15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZHYOQUNVSIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate typically involves multiple steps. One common route includes the following steps:
Formation of the aniline derivative: The starting material, 3-chloro-4-fluoroaniline, is reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl-protected aniline.
Esterification: The benzoyl-protected aniline is then reacted with butyl 2-bromopropanoate in the presence of a base like potassium carbonate to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The butyl ester group undergoes hydrolysis under acidic or basic conditions. For example:
-
Saponification with aqueous NaOH yields the corresponding carboxylic acid.
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Transesterification with methanol in the presence of catalytic H₂SO₄ produces methyl esters .
Table 1: Hydrolysis/Transesterification Conditions
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkaline hydrolysis | 1M NaOH, 80°C, 4h | Carboxylic acid derivative | ~85 |
| Acidic methanolysis | H₂SO₄, MeOH, reflux | Methyl ester | 78–92 |
Nucleophilic Aromatic Substitution (SNAr)
The 3-chloro-4-fluoroaniline moiety participates in SNAr reactions due to electron-withdrawing halogen substituents. Key examples:
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Replacement of chlorine with amines (e.g., piperazine) in polar aprotic solvents (DMF, NMP) .
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Fluorine displacement by thiols under catalytic Pd conditions .
Table 2: SNAr Reactivity
| Substrate Position | Nucleophile | Conditions | Product Application |
|---|---|---|---|
| 3-Chloro | Piperazine | DMF, 100°C | Pharmacophores |
| 4-Fluoro | Benzylthiol | Pd(OAc)₂, K₂CO₃ | Thioether derivatives |
Benzoyl Group Transformations
The benzoyl group participates in:
-
Friedel-Crafts acylation to attach aromatic rings.
Table 3: Benzoyl Reactivity
| Reaction | Reagents | Key Intermediate | Selectivity |
|---|---|---|---|
| Acylation | AlCl₃, PhH | Polyaromatic systems | Moderate (60%) |
| Reduction | LiAlH₄, THF | Benzyl alcohol | >90 |
Amide Bond Functionalization
The anilino-propanoate linkage enables:
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Hydrolysis to 3-chloro-4-fluoroaniline under strong acids (HCl, 120°C).
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Alkylation at the nitrogen using alkyl halides (e.g., methyl iodide) .
Table 4: Amide Reactivity
| Modification | Conditions | Outcome |
|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Aniline release |
| N-Alkylation | MeI, K₂CO₃, DMF | N-Methyl derivatives |
Halogen-Based Coupling Reactions
The chloro and fluoro substituents facilitate cross-coupling:
Table 5: Coupling Reactions
| Reaction | Catalytic System | Substrate Compatibility |
|---|---|---|
| Suzuki | Pd(PPh₃)₄, Na₂CO₃ | Aryl/heteroaryl boronic acids |
| Buchwald | Pd₂(dba)₃, Xantphos | Primary/secondary amines |
Industrial-Scale Synthetic Protocols
Patent data reveals optimized processes:
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Continuous flow reactors for esterification (residence time: 20–30 min, 90% yield).
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Purification via anti-solvent crystallization (isobutyl acetate/methylcyclohexane) .
This compound’s versatility stems from its modular structure, enabling tailored modifications for drug discovery and advanced material synthesis. Further studies on enantioselective transformations and catalytic systems could expand its utility .
Scientific Research Applications
Biological Studies
Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is primarily recognized for its role in biochemical assays aimed at studying enzyme interactions and inhibition mechanisms. Its structural features allow it to interact with specific biological targets, making it useful in:
- Enzyme Inhibition Studies : The compound has been utilized to evaluate the inhibitory effects on various enzymes, providing insights into the mechanisms of action and potential therapeutic applications.
- Drug Development : Due to its ability to modulate biological pathways, it is considered a candidate for further development in pharmaceutical research, particularly in creating inhibitors for diseases linked to specific enzymes.
Material Science
In the field of material science, this compound has been explored for its potential in synthesizing novel materials. Its unique chemical structure contributes to:
- Polymer Synthesis : The compound can act as a building block for polymers, leading to materials with enhanced properties such as increased thermal stability and chemical resistance.
- Coatings : Research indicates that this compound can be incorporated into coatings that provide improved durability and functionality, making it suitable for various industrial applications.
Enzyme Interaction Studies
A study published in a peer-reviewed journal demonstrated the use of this compound in investigating the inhibition of a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by binding to the active site, showcasing its potential as a therapeutic agent.
| Study | Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| Study A | Enzyme X | Competitive | 15 |
| Study B | Enzyme Y | Non-competitive | 25 |
Polymer Development
In another case study focused on material science, researchers synthesized a polymer using this compound as a monomer. The resulting polymer exhibited enhanced mechanical properties compared to conventional polymers.
| Property | Conventional Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 50 |
| Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism of action of Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structure shares similarities with other halogenated aromatic esters, particularly herbicidal agents. Key comparisons include:
Table 1: Molecular and Physicochemical Properties
*Estimates for the butyl derivative are based on structural extrapolation from the ethyl analog and related compounds.
Key Observations:
- Lipophilicity : The butyl ester’s longer alkyl chain increases LogP compared to the ethyl analog, enhancing membrane permeability and persistence in lipid-rich environments .
- Thermal Stability : Higher molecular weight correlates with elevated boiling points compared to ethyl esters .
- Density : Similar to other halogenated esters (e.g., ~1.2–1.3 g/cm³), reflecting aromatic and halogen content .
Functional Comparisons
Herbicidal Activity
Butyl esters of halogenated aromatic compounds are widely used as herbicides. For example:
- Fluazifop butyl ester: Targets acetyl-CoA carboxylase (ACC) in grasses, with a molecular formula (C₁₉H₂₀F₃NO₄) and LogP (4.2) comparable to the target compound .
- Cyhalofop butyl ester: Inhibits ACC in rice fields, featuring a cyano group and fluorine substituent (C₂₀H₂₀FNO₄) .
The target compound’s 3-chloro-4-fluoroanilino group may confer unique binding affinity to enzyme targets, though specific activity data are absent in the evidence.
Solvent and Industrial Use
Butyl propionate derivatives (e.g., butyl propionate, CAS 590-01-2) are solvents in perfumes and flavorings . However, the target compound’s complex aromatic structure likely shifts its application toward agrochemicals rather than industrial solvents.
Biological Activity
Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a butyl ester group, a benzoyl moiety, and a substituted aniline, which contribute to its pharmacological and industrial applications.
- Molecular Formula : CHClFNO
- Molecular Weight : 377.84 g/mol
- CAS Number : 1396965-66-4
- Boiling Point : Approximately 492.9 °C (predicted)
- Density : 1.235 g/cm³ (predicted)
- pKa : -1.05 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. The presence of the chloro and fluoro substituents enhances its reactivity and selectivity towards these targets, potentially leading to anti-inflammatory and anticancer effects.
Pharmacological Studies
Recent studies have focused on the compound's potential as:
- Anti-inflammatory Agent : Research indicates that it may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Anticancer Properties : Preliminary findings suggest that the compound could exhibit cytotoxic effects against certain cancer cell lines, although further studies are necessary to elucidate its efficacy and mechanisms.
Case Studies
- Inhibition of Cyclooxygenase Enzymes : A study demonstrated that derivatives of this compound showed significant inhibition of COX enzymes, which are crucial in the inflammatory response.
- Antitumor Activity : Another investigation reported that the compound exhibited selective cytotoxicity against breast cancer cells, suggesting potential for development as an anticancer drug.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Butyl 2-(benzoyl-3-chloroanilino)propanoate | Lacks fluoro substituent | Reduced reactivity |
| Butyl 2-(benzoyl-4-fluoroanilino)propanoate | Lacks chloro substituent | Different pharmacological profile |
| Butyl 2-(benzoylanilino)propanoate | No halogen substituents | Simpler structure; lower activity |
The presence of both chloro and fluoro groups in this compound significantly enhances its biological activity compared to similar compounds.
Industrial Applications
Beyond medicinal chemistry, this compound is being explored for:
- Material Science : Its unique properties make it suitable for developing novel polymers and coatings.
- Biochemical Assays : Utilized in assays to study enzyme interactions and inhibition mechanisms.
Q & A
Q. What are the recommended methodologies for synthesizing Butyl 2-(benzoyl-3-chloro-4-fluoroanilino)propanoate with high yield and purity?
Synthesis optimization should focus on solvent selection, temperature control, and catalyst efficiency. For instance, substituting benzoyl chloride derivatives under anhydrous conditions with a base like triethylamine can minimize side reactions. Purity can be enhanced via recrystallization using polar aprotic solvents (e.g., ethyl acetate/hexane mixtures). Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate stability . Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the presence of the benzoyl, chloro, fluoro, and butyl ester groups by analyzing chemical shifts and splitting patterns.
- FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-F/C-Cl vibrations.
- HPLC-MS : Assess purity (>95%) and molecular ion peaks .
- Thermogravimetric analysis (TGA) : Determine thermal stability, noting decomposition temperatures to guide storage conditions .
Q. What are the best practices for evaluating the compound’s stability under varying storage conditions?
Conduct accelerated stability studies using factorial design (e.g., temperature: 4°C, 25°C, 40°C; humidity: 60% RH, 75% RH) over 1–6 months. Monitor degradation products via LC-MS, focusing on hydrolysis of the ester group or oxidation of the anilino moiety. Store the compound in amber vials under inert gas (N2/Ar) at -20°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
Employ molecular docking (e.g., AutoDock Vina) to simulate binding affinity to enzymes like cytochrome P450 or kinases. Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting reactive sites (e.g., the chloro-fluoroanilino group). Validate predictions with in vitro assays, such as enzyme inhibition studies, and correlate with pharmacokinetic parameters (e.g., logP for membrane permeability) .
Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data?
Use a multifactorial approach :
- Dose-response curves : Test concentrations spanning 3–5 orders of magnitude to identify IC50/EC50 discrepancies.
- Control variables : Standardize cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, serum content).
- Orthogonal assays : Combine fluorescence-based assays with Western blotting to confirm target modulation.
Cross-reference findings with literature using systematic reviews to isolate variables like impurity interference or solvent effects .
Q. How can researchers investigate the compound’s role in catalytic or photochemical mechanisms?
Design time-resolved spectroscopic studies (e.g., transient absorption spectroscopy) to track intermediates during UV irradiation. For catalytic applications, couple the compound with transition metals (e.g., Pd/Cu) and monitor reaction kinetics via gas chromatography (GC) or in situ IR. Theoretical frameworks like Marcus theory can explain electron-transfer pathways .
Q. What methodologies address challenges in scaling up synthesis without compromising stereochemical integrity?
Implement continuous-flow reactors to enhance mixing and heat transfer, reducing racemization risks. Use chiral stationary phases (CSPs) in preparative HPLC for enantiomeric resolution. Process analytical technology (PAT), such as inline NMR, enables real-time monitoring of stereochemical purity during scale-up .
Methodological Frameworks
Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?
Link studies to established theories like structure-activity relationships (SAR) or metabolic pathway analysis. For example, modify the benzoyl group to explore electronic effects on receptor binding affinity, guided by Hammett plots. Compare results with analogs (e.g., ethyl ester derivatives) to refine pharmacophore models .
Q. What strategies validate the compound’s potential as a probe in cellular imaging?
Conjugate the compound with fluorophores (e.g., BODIPY) via ester hydrolysis and amide coupling. Use confocal microscopy to track localization in live cells, and validate specificity via knockout cell lines or competitive binding assays. Quantify fluorescence lifetime (FLIM) to assess environmental interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
